N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Overview
Description
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a carboxamide group and a hydroxyphenyl group, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
This compound interacts with its targets by inhibiting the growth of cancer cells . It induces apoptosis rather than differentiation, which is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .
Biochemical Pathways
This compound affects multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
It is known that the compound selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . This results in the inhibition of cell growth . The compound also causes lysosomal membrane permeabilization, leading to the cytosolic relocation of cathepsin D .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to increase lesion size and leakage in laser-induced choroidal neovascularization, suggesting that certain environmental stimuli can enhance its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNRQHIORVLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650555 | |
Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-65-5 | |
Record name | N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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